2-Bromo-3-chlorobenzoic acid

Overview

Description

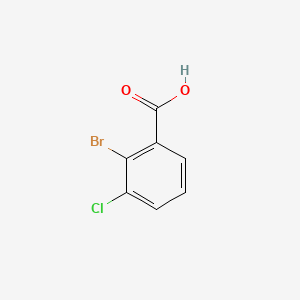

2-Bromo-3-chlorobenzoic acid is an organic compound with the molecular formula C₇H₄BrClO₂. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the second and third positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-chlorobenzoic acid typically involves the bromination of 3-chlorobenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like acetic acid or carbon tetrachloride at elevated temperatures .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a multi-step process starting from 2-chlorobenzoic acid. The steps include chlorination, acylation, and cyclization reactions, followed by bromination and hydrolysis. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form 2-bromo-3-chlorobenzyl alcohol under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like tetrahydrofuran.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Coupling Products: Biaryl compounds are typically obtained from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-3-chlorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chlorobenzoic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . In biological systems, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

- 2-Bromo-4-chlorobenzoic acid

- 3-Bromo-2-chlorobenzoic acid

- 4-Bromo-2-chlorobenzoic acid

Comparison: 2-Bromo-3-chlorobenzoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For instance, the presence of bromine at the second position and chlorine at the third position makes it more reactive in nucleophilic substitution reactions compared to its isomers .

Biological Activity

2-Bromo-3-chlorobenzoic acid (CAS No. 56961-26-3) is an aromatic carboxylic acid with notable biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for synthesizing biologically active molecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₄BrClO₂

- Molecular Weight : 235.46 g/mol

- Physical Appearance : White to yellow solid

- Boiling Point : Not available

- Melting Point : 220–225 °C

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have shown that compounds related to this compound exhibit significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be as low as 15.625 μg/mL for MRSA strains, indicating potent bactericidal activity .

- Anti-inflammatory Properties

- Antitumor Activity

The biological effects of this compound are attributed to several mechanisms:

- Inhibition of Protein Synthesis : Compounds derived from this acid have been shown to inhibit protein synthesis pathways in bacteria, leading to bactericidal effects .

- Biofilm Disruption : The compound exhibits moderate to good antibiofilm activity against MRSA and other pathogens, which is crucial for treating chronic infections where biofilm formation is a challenge .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted that the introduction of halogen substituents on the aromatic ring significantly enhances the antimicrobial activity of benzoic acid derivatives, including those based on this compound .

- Another research effort focused on the synthesis of novel SGLT2 inhibitors using intermediates derived from this compound, showcasing its utility in developing therapeutic agents for diabetes management .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-3-chlorobenzoic acid, and how can regioselectivity be controlled?

- Methodology : The synthesis typically involves halogenation of benzoic acid derivatives. For regioselective bromination and chlorination, directing groups on the aromatic ring (e.g., carboxylic acid) influence substitution patterns. For example, bromination of 3-chlorobenzoic acid under electrophilic conditions (e.g., Br₂/FeBr₃) may favor the ortho position due to the electron-withdrawing effect of the chlorine and carboxylic acid groups. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can the purity and identity of this compound be validated experimentally?

- Methodology :

- Melting Point : Compare observed mp (if available) with literature values (e.g., analogs like 2-bromo-5-chlorobenzoic acid melt at 155°C ).

- Spectroscopy :

- ¹H/¹³C NMR : Analyze coupling patterns (e.g., aromatic protons in ortho/para positions show distinct splitting).

- IR : Confirm carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O (~1680 cm⁻¹).

- HPLC : Assess purity using high-performance liquid chromatography (≥95% HLC purity as a benchmark ).

Q. What safety precautions are critical when handling this compound?

- Methodology : Refer to GHS hazard codes (e.g., H315: skin irritation, H319: eye damage). Use PPE (gloves, goggles), work in a fume hood, and store sealed at room temperature .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. Key steps:

- Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using Olex2 or similar software, validating bond lengths/angles against DFT-calculated values .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Steric Effects : The proximity of bromine and chlorine may hinder Suzuki-Miyaura coupling; use bulky ligands (e.g., SPhos) to mitigate.

- Electronic Effects : The electron-withdrawing carboxylic acid group activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. Computational modeling (DFT) can predict reactive sites .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. MS) for this compound derivatives?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₄BrClO₂, [M+H]⁺ = 236.921 ).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks identify adjacent protons/carbons.

- XRD : Use crystallographic data as a definitive structural reference .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

- Methodology :

Properties

IUPAC Name |

2-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITHNMNGOHVILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275016 | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-26-3 | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.